N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-10(8-11-6-7-21-9-11)18-22(19,20)13-4-2-12(3-5-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMMNJUUAUWEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The trifluoromethyl (-CF₃) group in the target compound distinguishes it from other benzenesulfonamide derivatives. For example:
- 4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (e.g., compounds 11 and 18 in ): These derivatives replace the furan-propan-2-yl group with indole-based substituents. The -CF₃ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in their superior antimicrobial activity .
- N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide (): This compound lacks fluorination but shares the sulfonamide core.
Fluorinated Analogues
Perfluorinated benzenesulfonamides () exhibit extreme fluorination (e.g., pentafluoroethyl groups), which may confer higher chemical inertness but also increase environmental persistence and toxicity risks. The target compound’s single -CF₃ group balances reactivity and stability, making it more suitable for pharmaceutical applications.
Tabulated Comparison of Key Compounds
*Estimated based on analogous synthesis routes.
Research Findings and Limitations
- Advantages of Target Compound: The -CF₃ group enhances metabolic stability compared to non-fluorinated analogs, while the furan ring may improve solubility and reduce toxicity relative to heavily fluorinated derivatives .
- Limitations: No direct data on the target compound’s bioactivity or pharmacokinetics are available in the provided evidence. Comparative analysis relies on extrapolation from structurally related molecules.
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data and case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions. The key steps include:
- Formation of the furan derivative : The furan ring is synthesized from suitable starting materials through cyclization reactions.
- Introduction of the sulfonamide group : This is achieved by reacting the furan derivative with a sulfonyl chloride in the presence of a base.
- Trifluoromethylation : The trifluoromethyl group is introduced using trifluoromethylating agents under controlled conditions to ensure high yield and purity.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing sulfonamide moieties have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(1-(furan-3-yl)propan-2-yl)-4-(CF3) | TBD | MCF-7 |
| Doxorubicin | 10.38 | MCF-7 |
| Compound A | 15.63 | MCF-7 |
| Compound B | 0.65 | MCF-7 |
Note: TBD = To Be Determined
The compound's effectiveness was evaluated through in vitro assays, revealing that it can induce apoptosis in cancer cells, which is crucial for anticancer therapies .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Serine Proteases : Similar compounds have been noted for their ability to inhibit serine proteases, which play critical roles in cancer progression and metastasis .
- Apoptosis Induction : Flow cytometry studies indicate that this compound can trigger apoptosis through caspase activation, leading to programmed cell death in tumor cells .
- Cell Cycle Arrest : It has been observed that this compound can arrest the cell cycle at the G1 phase, preventing cancer cell proliferation .
3. Case Studies and Research Findings
Several case studies have documented the biological activity of related compounds:
- A study demonstrated that derivatives with a trifluoromethyl group exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-trifluorinated counterparts .
- Another investigation into benzenesulfonamide derivatives revealed significant activity against leukemia cell lines, showcasing their potential as therapeutic agents .
4.
This compound represents a promising candidate in drug discovery, particularly for anticancer applications. Its ability to induce apoptosis and inhibit key enzymes involved in cancer progression highlights its therapeutic potential. Continued research into its biological activity and mechanisms will be essential for developing effective treatments based on this compound.
Q & A
Q. Critical Conditions :
- Temperature control during exothermic steps (e.g., sulfonylation).
- Inert atmosphere (N₂/Ar) to prevent oxidation of the furan ring .
How can researchers optimize the purity of this compound when synthesizing it at scale, and what analytical methods validate its integrity?
Advanced
Optimization Strategies :
- By-product Removal : Use gradient elution in column chromatography to separate unreacted sulfonyl chloride or amine intermediates .
- Crystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to enhance crystal lattice formation .
Q. Analytical Validation :
- HPLC : Quantify impurities (<0.5% area) using a C18 column and acetonitrile/water mobile phase .
- ¹H/¹³C NMR : Confirm structural integrity by verifying key signals (e.g., trifluoromethyl singlet at δ ~120 ppm in ¹³C NMR) .
What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Q. Basic
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 374.08) .
How does the trifluoromethyl group influence the compound’s bioactivity, and what experimental models are used to study its pharmacological potential?
Advanced
Mechanistic Insights :
- The trifluoromethyl group enhances lipophilicity (logP ~3.2), improving membrane permeability and target engagement (e.g., enzyme inhibition) .
Q. Experimental Models :
- In Vitro Assays : High-throughput screening against kinase panels (IC₅₀ < 1 μM for select targets) .
- Molecular Docking : Simulate interactions with COX-2 or carbonic anhydrase isoforms using AutoDock Vina .
What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?
Q. Basic
- Solubility : Measured via shake-flask method (water solubility: <0.1 mg/mL; DMSO: >50 mg/mL) .
- Stability : Assessed under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC to detect degradation products .
How do researchers address contradictions in bioactivity data across different studies?
Advanced
Common Contradictions :
- Varying IC₅₀ Values : May arise from assay conditions (e.g., ATP concentration in kinase assays).
Q. Resolution Strategies :
- Standardized Protocols : Use internal controls (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Compare data across studies with similar cell lines (e.g., HEK293 vs. HeLa).
| Study | Target | Reported IC₅₀ (μM) | Assay Conditions |
|---|---|---|---|
| A | Kinase X | 0.8 | 10 μM ATP, pH 7.4 |
| B | Kinase X | 2.1 | 1 mM ATP, pH 7.0 |
What computational methods are used to predict the compound’s binding modes and metabolic pathways?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (20 ns trajectories) .
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major route: CYP3A4-mediated oxidation) .
How do the sulfonamide and furan moieties contribute to the compound’s reactivity in functionalization reactions?
Q. Basic
- Sulfonamide : Participates in nucleophilic substitutions (e.g., alkylation at the NH group) .
- Furan : Undergoes electrophilic aromatic substitution (e.g., nitration at the 5-position) .
What challenges arise when scaling up synthesis, and how can green chemistry principles mitigate them?
Advanced
Challenges :
- Exothermic Reactions : Risk of thermal runaway during sulfonylation.
Q. Mitigation :
- Flow Chemistry : Improve heat dissipation and reduce reaction time .
- Solvent Recycling : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
How is target selectivity evaluated against structurally similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
